molecular formula C11H13NO5S B1274277 3-(4-Acetylamino-benzenesulfonyl)-propionic acid CAS No. 300670-60-4

3-(4-Acetylamino-benzenesulfonyl)-propionic acid

Cat. No. B1274277
M. Wt: 271.29 g/mol
InChI Key: OHZRFPJQOHWDNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(N-acetylamino)-3-(3-pentyloxy)benzoic acid, a compound with anti-influenza virus activity, involves a six-step reaction process starting from m-hydroxybenzoic acid. The process includes esterification, nitration, catalytic hydrogenation, alkylation, acylation, and hydrolysis. The esterification step yielded 86.9%, while the nitration using mixed acid of nitric acid and acetic anhydride resulted in a 23.5% yield. The catalytic hydrogenation using 5% Pd-C catalyst was highly efficient with a 95.8% yield. Alkylation involved the formation of a salt with sodium hydride and reaction with 3-bromo pentane, yielding 44.4%. Acylation with DMAP as a catalyst simplified post-processing by pouring the reaction solution into ice, achieving an 82.8% yield. Finally, hydrolysis with acetone as a solvent reduced the reaction time significantly and had an 86.8% yield. The structures of all intermediates and the target compound were confirmed by 1HNMR, indicating successful synthesis and potential for future drug development .

Molecular Structure Analysis

The molecular structure of the synthesized compound was confirmed using 1HNMR, which is a powerful tool for determining the structure of organic compounds. The confirmation of the structure is crucial for ensuring that the synthesized compound is indeed the target molecule with potential anti-influenza virus activity. The use of 1HNMR suggests that the researchers were able to identify the characteristic peaks and patterns associated with the functional groups present in the compound, such as the acetylamino group and the pentyloxybenzoic acid moiety .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-(N-acetylamino)-3-(3-pentyloxy)benzoic acid are complex and require careful control of reaction conditions. The esterification, nitration, and hydrogenation steps are common in organic synthesis, but the specific conditions such as the use of mixed acid for nitration and 5% Pd-C for hydrogenation are tailored for this synthesis. The alkylation and acylation steps involve more specialized reagents, such as sodium hydride and DMAP, indicating a need for precise reaction control. The hydrolysis step's optimization by using acetone as a solvent and reducing reaction time is a significant improvement in the synthesis process .

Physical and Chemical Properties Analysis

While the provided data does not give explicit details on the physical and chemical properties of 4-(N-acetylamino)-3-(3-pentyloxy)benzoic acid, the synthesis process and the structure-activity relationship study of similar compounds provide some insights. For instance, the hypolipidemic activity of 3-(4-Phenoxybenzoyl) propionic acid derivatives, as mentioned in the second paper, suggests that the propionic acid moiety is a key functional group for biological activity. The 2-acetylthio derivative, in particular, showed potent hypolipidemic activity, which could be related to the presence of the acetylthio group. These findings indicate that the substitution pattern on the benzene ring and the nature of the side chains significantly influence the biological activity of these compounds .

Scientific Research Applications

  • Aldose Reductase Inhibitory Activity : Compounds related to 3-(4-Acetylamino-benzenesulfonyl)-propionic acid have been evaluated for their ability to inhibit bovine lens aldose reductase, a potential target for managing complications of diabetes. Some of these compounds also exhibited in vivo activity, inhibiting sorbitol formation in diabetic rats (Sarges & Lyga, 1988).

  • Structural Variations in L-Tyrosine Derivatives : The crystal structures of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid reveal significant conformational variations in the L-tyrosine cores of the molecules. These structures also display interesting features like intramolecular aromatic π–π stacking (Khan et al., 2011).

  • Hypolipidemic Activity : Derivatives of 3-(4-Phenoxybenzoyl) propionic acid have shown potential as hypolipidemic agents in studies involving normal rats. This suggests their potential application in managing lipid disorders (Tomisawa et al., 1985).

  • Synthesis and Structural Identification : Research has been conducted on the synthesis of α-Acetylamino-β-[4-(1,2-dihydro-2-thioquinoline)] Propionic Acid Ethyl Ester, highlighting the significance of these compounds in organic synthesis and chemical analysis (Li Aixiu, 2000).

  • Influenza Sialidase Inhibition : Studies have described the synthesis of 4-acetylamino benzoic acids substituted with imidazoles, showing their potential as inhibitors of influenza virus sialidases. This indicates their relevance in antiviral research (Howes et al., 1999).

  • Advanced Oxidation Chemistry : The advanced oxidation chemistry of paracetamol, which is structurally related to 3-(4-Acetylamino-benzenesulfonyl)-propionic acid, has been investigated, revealing complex hydroxylation and degradation pathways (Vogna et al., 2002).

  • Propionic Acid Extraction and Recovery : Research into the extraction of propionic acid from aqueous waste streams and fermentation broth has been conducted. This is significant for its recovery and application in various industries (Keshav et al., 2009).

  • Microbial Production : Propionic acid, related to the compound , has been the focus of research for its microbial production. This highlights its industrial and commercial value, particularly in the food, cosmetic, plastics, and pharmaceutical industries (Gonzalez-Garcia et al., 2017).

Future Directions

The future directions for this compound would likely depend on its intended use. For example, if it’s being developed as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

3-(4-acetamidophenyl)sulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-8(13)12-9-2-4-10(5-3-9)18(16,17)7-6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZRFPJQOHWDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389051
Record name 3-(4-Acetylamino-benzenesulfonyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Acetylamino-benzenesulfonyl)-propionic acid

CAS RN

300670-60-4
Record name 3-[[4-(Acetylamino)phenyl]sulfonyl]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300670-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Acetylamino-benzenesulfonyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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